1-[3-(3-Methylphenoxy)propyl]hydrazine
Description
The Versatility of Hydrazines and Phenoxypropyl Groups in Chemistry
Hydrazine (B178648) (N₂H₄) and its derivatives are a class of compounds characterized by a nitrogen-nitrogen single bond. nih.govnih.gov This structural feature imparts unique chemical properties, making them valuable reagents and building blocks in organic synthesis. nih.gov Hydrazines are known for their nucleophilicity and are key precursors in the synthesis of a wide array of heterocyclic compounds, such as pyrazoles and pyridazines. researchgate.net The reactivity of the hydrazine moiety allows for the construction of complex molecular architectures, a desirable trait in the development of new chemical entities. nih.gov
The phenoxypropyl group, on the other hand, is a common structural motif in medicinal chemistry. The presence of a phenoxy group can influence a molecule's pharmacokinetic and pharmacodynamic properties. It can participate in various intermolecular interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets. The terminal phenoxy group is considered a "privileged scaffold" in drug discovery, appearing in a multitude of approved therapeutic agents. impactfactor.org Its incorporation into a molecule can enhance binding affinity and modulate other properties essential for therapeutic efficacy.
A Legacy of Discovery: Substituted Hydrazine Compounds in Research
The exploration of substituted hydrazine compounds has a rich history, particularly in the field of pharmacology. In the mid-20th century, the discovery of the monoamine oxidase (MAO) inhibitory properties of iproniazid, a substituted hydrazine, marked a significant milestone in the treatment of depression. nih.gov This led to the development of a class of antidepressant drugs known as hydrazine MAO inhibitors, which includes compounds like isocarboxazid (B21086) and phenelzine. nih.gov These early discoveries highlighted the potential of substituted hydrazines to interact with biological systems and paved the way for further research into their therapeutic applications. Beyond their use as antidepressants, substituted hydrazines have been investigated for a range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.
Emerging Focus: The Research Landscape of 1-[3-(3-Methylphenoxy)propyl]hydrazine
While specific research dedicated solely to this compound is limited in publicly available literature, its structural features place it within a class of compounds of growing interest. The combination of a hydrazine functional group with an aryloxyalkyl chain suggests its potential as a scaffold for developing novel bioactive molecules. Research on related aryloxypropylamine derivatives has shown a wide spectrum of pharmacological activities, and it is plausible that this compound could serve as a valuable intermediate in the synthesis of such compounds.
The presence of the 3-methylphenoxy group suggests a degree of lipophilicity and potential for specific interactions with biological targets. The hydrazine moiety offers a reactive handle for further chemical modification, allowing for the generation of diverse libraries of related compounds for screening and lead optimization in drug discovery programs. The study of compounds like this compound is therefore situated at the frontier of medicinal chemistry, where the rational design of new molecules with tailored properties is a primary objective.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1016700-39-2 | alfa-chemistry.com |
| Molecular Formula | C₁₀H₁₆N₂O | alfa-chemistry.com |
| Molecular Weight | 180.247 g/mol | alfa-chemistry.com |
| Purity | 95-96% | alfa-chemistry.com |
Structure
3D Structure
Properties
CAS No. |
1016700-39-2 |
|---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
3-(3-methylphenoxy)propylhydrazine |
InChI |
InChI=1S/C10H16N2O/c1-9-4-2-5-10(8-9)13-7-3-6-12-11/h2,4-5,8,12H,3,6-7,11H2,1H3 |
InChI Key |
KORNIBPTSAMWBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCNN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 3 3 Methylphenoxy Propyl Hydrazine
Established Synthetic Routes to 1-[3-(3-Methylphenoxy)propyl]hydrazine
The synthesis of this compound is not extensively detailed in dedicated literature; however, its structure lends itself to well-established synthetic organic chemistry reactions. A logical and common approach involves a two-step sequence: the formation of an ether linkage followed by the introduction of the hydrazine (B178648) group.
The formation of the core 3-(3-methylphenoxy)propyl structure is typically achieved through a Williamson ether synthesis, followed by nucleophilic substitution to introduce the hydrazine moiety.
Step 1: Synthesis of 1-Halo-3-(3-methylphenoxy)propane The initial step involves the O-alkylation of m-cresol (B1676322). In this reaction, the phenolic hydroxyl group of m-cresol is deprotonated by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding phenoxide. This nucleophilic phenoxide then attacks a dihaloalkane, such as 1-bromo-3-chloropropane. The use of a dihaloalkane with different halogens allows for selective reaction at the more reactive C-Br bond, leaving the C-Cl bond intact for the subsequent step.
Reaction Scheme: m-CH₃C₆H₄OH + Br(CH₂)₃Cl + Base → m-CH₃C₆H₄O(CH₂)₃Cl + H₂O + Salt
Step 2: Reaction with Hydrazine The resulting 1-chloro-3-(3-methylphenoxy)propane is then treated with hydrazine (N₂H₄) or, more commonly, hydrazine hydrate (B1144303) (N₂H₄·H₂O). In this nucleophilic substitution reaction, the terminal amino group of hydrazine displaces the chloride ion, forming the desired this compound. A large excess of hydrazine is typically used to favor the formation of the mono-alkylated product and minimize the formation of the symmetrically disubstituted N,N'-bis[3-(3-methylphenoxy)propyl]hydrazine.
Reaction Scheme: m-CH₃C₆H₄O(CH₂)₃Cl + N₂H₄ (excess) → m-CH₃C₆H₄O(CH₂)₃NHNH₂ + N₂H₅⁺Cl⁻
Controlling the alkylation of hydrazine is a significant challenge in its synthesis. nih.gov Several strategies can be employed to optimize the yield and purity of the desired mono-substituted product.
Control of Stoichiometry: As mentioned, using a large excess of hydrazine is the simplest method to increase the statistical probability of the electrophilic precursor reacting with an un-substituted hydrazine molecule rather than the already-alkylated product.
Use of Protected Hydrazines: A more refined approach involves the use of a protected hydrazine, such as tert-butyl carbazate (B1233558) (Boc-hydrazine). organic-chemistry.org The Boc-protected hydrazine can be selectively alkylated at the unsubstituted nitrogen. Subsequent removal of the Boc protecting group under acidic conditions yields the desired mono-substituted hydrazine. This method provides greater control and often results in higher purity. organic-chemistry.orgd-nb.info
Reaction Conditions: The choice of solvent, temperature, and base can influence the reaction rate and selectivity. For instance, the reactivity of alkyl halides follows the order I > Br > Cl. d-nb.info Therefore, starting with 1-bromo-3-(3-methylphenoxy)propane might allow for milder reaction conditions compared to the chloro-analogue.
Purification: Following the reaction, purification is crucial. This is typically achieved through distillation under reduced pressure or column chromatography to separate the desired product from unreacted starting materials, excess hydrazine, and any di-substituted byproducts.
Derivatization Strategies for this compound Analogues
The structure of this compound offers multiple points for modification, allowing for the synthesis of a library of analogues. These modifications can be made at the reactive hydrazine moiety or by altering the aryloxypropyl backbone.
The terminal -NH₂ group of the hydrazine is nucleophilic and readily reacts with electrophilic compounds, most notably aldehydes and ketones, to form stable hydrazones. wikipedia.orgeosmedchem.com This condensation reaction is a cornerstone of hydrazine chemistry and proceeds via a nucleophilic addition-elimination mechanism, typically under mildly acidic conditions which catalyze the dehydration step. numberanalytics.com
General Reaction for Hydrazone Formation: m-CH₃C₆H₄O(CH₂)₃NHNH₂ + R¹C(=O)R² → m-CH₃C₆H₄O(CH₂)₃NHN=CR¹R² + H₂O
The formation of hydrazones is a versatile method for creating more complex molecules and is widely used in various chemical and biological applications. wikipedia.orgnih.gov The properties of the resulting hydrazone can be tuned by varying the structure of the carbonyl compound.
| Carbonyl Reactant (R¹C(=O)R²) | IUPAC Name of Carbonyl | Resulting Hydrazone Product Name |
|---|---|---|
| HCHO | Formaldehyde | 1-{[3-(3-Methylphenoxy)propyl]imino}urea |
| CH₃CHO | Acetaldehyde | 1-(Ethylidene)-2-[3-(3-methylphenoxy)propyl]hydrazine |
| C₆H₅CHO | Benzaldehyde | 1-(Benzylidene)-2-[3-(3-methylphenoxy)propyl]hydrazine |
| (CH₃)₂CO | Acetone | 1-[3-(3-Methylphenoxy)propyl]-2-(propan-2-ylidene)hydrazine |
| C₆H₅C(O)CH₃ | Acetophenone | 1-[3-(3-Methylphenoxy)propyl]-2-(1-phenylethylidene)hydrazine |
Analogues can be systematically synthesized by altering the starting materials used in the initial Williamson ether synthesis.
Phenoxy Ring Variations: By substituting m-cresol with other phenols, a wide array of analogues can be generated. For example, using phenol, o-cresol, p-cresol, or phenols with different electronic or steric properties (e.g., chlorophenols, methoxyphenols) would result in corresponding variations in the final hydrazine product.
Propyl Linker Variations: The length and branching of the alkyl linker can be modified. Using 1,2-dihaloethane or 1,4-dihalobutane would yield analogues with ethoxy or butoxy linkers, respectively. Introducing branching on the chain, for example by using 1-bromo-2-methylpropane, would also create structural diversity.
Reactivity Profiles and Mechanistic Studies of this compound
The reactivity of this compound is dictated by its functional groups: the hydrazine moiety, the ether linkage, and the aromatic ring.
Nucleophilicity and Basicity: The primary amine of the hydrazine is both basic and highly nucleophilic. It can be protonated by acids and will react with a wide range of electrophiles, including alkyl halides, acyl chlorides, and isocyanates, to form more complex derivatives.
Reducing Properties: Hydrazines are known reducing agents. Hydrazones derived from this compound can participate in reactions like the Wolff-Kishner reduction. libretexts.org In this reaction, treatment of the hydrazone with a strong base (e.g., KOH) at high temperatures converts the original carbonyl group into a methylene (B1212753) (CH₂) group. libretexts.org
Formation of Heterocycles: Hydrazines are invaluable precursors for the synthesis of nitrogen-containing heterocyclic compounds. For example, reaction with 1,3-dicarbonyl compounds (like acetylacetone) can lead to the formation of substituted pyrazoles. rsc.org Similarly, reactions with other bifunctional reagents can yield a variety of five- and six-membered heterocyclic rings.
Reactions Involving the Hydrazine Functional Group (e.g., Condensations, Reductions, Oxidations)
The hydrazine moiety (-NHNH₂) is a versatile functional group capable of undergoing a variety of chemical transformations, including condensations, reductions, and oxidations.
Condensation Reactions: Hydrazines are well-known to react with carbonyl compounds such as aldehydes and ketones in a condensation reaction to form hydrazones. researchgate.net This reaction is typically catalyzed by a small amount of acid. researchgate.net The resulting hydrazone can exist as E and Z conformational isomers due to the partial double bond character of the amide C-N bond. For this compound, the reaction with a generic aldehyde or ketone would proceed as follows:
Reaction Scheme: this compound + R¹R²C=O → 1-[3-(3-Methylphenoxy)propyl]-2-(R¹R²-methylene)hydrazine + H₂O
Reduction Reactions: The N-N single bond in hydrazine and its derivatives can be cleaved under reductive conditions. However, a more common reaction involving the hydrazine functional group is its use as a reducing agent itself, particularly in the Wolff-Kishner reduction of ketones and aldehydes to the corresponding alkanes. In this reaction, the hydrazone intermediate is treated with a strong base at elevated temperatures.
Oxidation Reactions: Hydrazine and its organic derivatives can be oxidized to various products depending on the oxidizing agent and reaction conditions. The oxidation of hydrazine can produce diimide (N₂H₂), which can be a useful reagent in organic synthesis, or nitrogen gas (N₂). rsc.org The oxidation of substituted hydrazines with oxidizing agents like thallium(III) has been studied, showing a dependence on the substrate, oxidant concentration, and acidity. scispace.com The reaction of this compound with an oxidizing agent would likely lead to the formation of nitrogen gas and other products derived from the organic fragment.
Influence of the Phenoxypropyl Moiety on Chemical Transformations
The phenoxypropyl moiety in this compound is expected to influence its chemical reactivity in several ways:
Steric Hindrance: The bulky phenoxypropyl group may sterically hinder the approach of reactants to the hydrazine functional group, potentially slowing down reaction rates compared to unsubstituted hydrazine.
Electronic Effects: The phenoxy group, with its electron-donating or withdrawing capabilities (depending on the substitution on the aromatic ring), can influence the nucleophilicity of the hydrazine nitrogen atoms. The ether oxygen in the phenoxypropyl group is generally electron-withdrawing through induction, which could slightly decrease the nucleophilicity of the hydrazine.
Solubility: The organic substituent will increase the solubility of the compound in organic solvents, which can be advantageous for carrying out reactions in non-aqueous media.
Formation of Complex Species and Reaction Intermediates
Hydrazine and its derivatives are known to form complexes with metal ions, acting as ligands through the lone pairs on the nitrogen atoms. While specific studies on complex formation with this compound are not available, it is plausible that it could form coordination complexes with various metal centers.
In the context of its reactions, several intermediates can be postulated. For instance, in condensation reactions with carbonyl compounds, a hemiaminal-like intermediate is initially formed before dehydrating to the final hydrazone. In oxidation reactions, radical intermediates or diimide-like species may be formed. During Wolff-Kishner type reductions, an anionic intermediate of the hydrazone is a key species.
The table below summarizes the expected general reactions of the hydrazine functional group, which are applicable to this compound.
| Reaction Type | Reactant | Product Type | General Conditions |
| Condensation | Aldehydes, Ketones | Hydrazones | Acid catalysis researchgate.net |
| Oxidation | Strong Oxidizing Agents | Nitrogen gas, other products | Varies with oxidant rsc.orgscispace.com |
| Reduction (as a reagent) | Ketones, Aldehydes | Alkanes (Wolff-Kishner) | Strong base, heat |
Theoretical and Computational Investigations of 1 3 3 Methylphenoxy Propyl Hydrazine
Quantum Chemical Characterization of 1-[3-(3-Methylphenoxy)propyl]hydrazine
Quantum chemical calculations offer profound insights into the intrinsic properties of a molecule, governing its behavior and reactivity. For this compound, these computational methods can elucidate its electronic structure and conformational preferences, which are fundamental to understanding its chemical nature.
The electronic structure of a molecule is described by the arrangement of its electrons in various molecular orbitals. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The energy and shape of these orbitals are crucial in predicting a molecule's reactivity. youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive.
For this compound, the hydrazine (B178648) moiety, with its lone pairs of electrons on the nitrogen atoms, is expected to significantly contribute to the HOMO. The aromatic ring of the 3-methylphenoxy group will also play a role in the delocalization of electron density. The LUMO is likely to be distributed over the aromatic system and the propyl chain.
Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound This table presents illustrative data based on general principles of quantum chemistry, as specific computational results for this compound were not found in the searched literature.
| Parameter | Hypothetical Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -8.50 | Indicates the energy of the highest energy electrons available to participate in a reaction. |
| LUMO Energy | -0.50 | Represents the energy of the lowest energy orbital available to accept electrons. |
The flexibility of the propyl chain in this compound allows it to adopt various three-dimensional arrangements, or conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. researchgate.netresearchgate.net The collection of all possible conformations and their corresponding potential energies forms the molecule's energetic landscape.
The rotation around the single bonds in the propyl chain and the bonds connecting it to the phenoxy and hydrazine groups will lead to different conformers. Some of these conformers will be more stable (lower in energy) than others due to factors like steric hindrance and intramolecular interactions (e.g., hydrogen bonding).
Computational methods, such as molecular mechanics or quantum chemical calculations, can be used to explore the potential energy surface of this compound to identify the most stable conformers (local and global minima) and the energy barriers between them (transition states). This information is crucial for understanding how the molecule might behave in different environments and how it might interact with biological targets.
Although specific studies on the conformational analysis of this compound are not available, a hypothetical energetic landscape is described in Table 2, illustrating potential stable conformers and their relative energies.
Table 2: Hypothetical Relative Energies of this compound Conformers This table provides an example of what a conformational analysis might reveal. The conformer descriptions and energies are for illustrative purposes only.
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| A | Extended chain, anti-periplanar | 0.0 (Global Minimum) |
| B | Gauche interaction in the propyl chain | 1.2 |
Molecular Modeling and Dynamics Simulations Involving this compound
Molecular modeling and simulations provide a powerful lens to examine the dynamic behavior of molecules and their interactions with other chemical or biological entities.
In silico methods can predict the reactivity and stability of a molecule based on its structure. For this compound, its reactivity is likely centered around the hydrazine group. Hydrazines are known to be reactive nucleophiles and can also undergo oxidation. nih.govresearchgate.netnih.gov
Computational tools can calculate various molecular descriptors that correlate with reactivity and stability. lhasalimited.org These can include parameters derived from the electronic structure, such as the energies of the frontier molecular orbitals, as well as steric and electrostatic properties. For instance, the calculated chemical hardness and softness can provide insights into the molecule's resistance to deformation of its electron cloud and thus its reactivity. nih.gov
While no specific in silico reactivity predictions for this compound were found, a hypothetical reactivity profile is presented in Table 3.
Table 3: Hypothetical In Silico Reactivity and Stability Descriptors for this compound This table illustrates the types of descriptors that can be calculated to predict reactivity. The values are not based on actual computations for this molecule.
| Descriptor | Hypothetical Value | Interpretation |
|---|---|---|
| Chemical Hardness | 4.00 eV | A higher value suggests greater stability. |
| Nucleophilicity Index | 3.50 | Indicates a strong tendency to donate electrons. |
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This is particularly useful in drug discovery for predicting how a ligand, such as this compound, might interact with the active site of a protein or enzyme. nih.govnih.gov
The process involves placing the ligand in various positions and orientations within the binding site of the target protein and calculating a "docking score" that estimates the binding affinity. nih.gov The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.
Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted binding pose over time and to understand the dynamic behavior of the complex under physiologically relevant conditions. nih.gov
In the absence of specific docking studies for this compound, a hypothetical docking scenario with a model enzyme active site is presented in Table 4. This illustrates the kind of information that can be obtained from such a study.
Table 4: Hypothetical Ligand-Target Interaction Profile for this compound in a Model Enzyme Active Site This table is a fictional representation of docking results to demonstrate the principles of ligand-target interaction profiling.
| Interacting Residue in Enzyme Active Site | Type of Interaction | Hypothetical Distance (Å) |
|---|---|---|
| Aspartic Acid 125 | Hydrogen Bond with Hydrazine -NH2 | 2.8 |
| Tryptophan 84 | Pi-Pi Stacking with Phenoxy Ring | 3.5 |
| Leucine 198 | Hydrophobic Interaction with Propyl Chain | 4.2 |
Structure Activity Relationships and Molecular Mechanisms of 1 3 3 Methylphenoxy Propyl Hydrazine
Elucidation of Structure-Activity Relationships for 1-[3-(3-Methylphenoxy)propyl]hydrazine Analogues
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. mdpi.com By systematically modifying the chemical structure of a lead compound and evaluating the biochemical effects of these changes, researchers can identify the key molecular components—or pharmacophores—responsible for the desired therapeutic action. nih.gov
For hydrazine (B178648) derivatives and related structures, SAR studies have revealed critical correlations between specific structural motifs and their potency as enzyme inhibitors. The inhibitory power of these compounds is often highly dependent on the nature and position of substituents on their aromatic rings and other structural components. nih.gov
In studies of related heterocyclic compounds, the type and position of substituents on a phenyl ring attached to the core structure significantly impact inhibitory activity against enzymes like monoamine oxidase A (MAO-A). For example, in a series of thiazolylhydrazine-piperazine derivatives, compounds with electron-donating groups (like -OCH₃) or halogen atoms (like -Cl) at the para-position of the phenyl ring demonstrated potent and selective MAO-A inhibition. mdpi.com
A quantitative structure-activity relationship (QSAR) study on 1-methyl-3-phenylpyrroles, which are also MAO-B inhibitors, found that inhibitory potency was dependent on the steric and electronic properties of substituents on the phenyl ring. nih.gov Specifically, electron-withdrawing substituents that also possessed significant steric bulk tended to enhance the inhibitory activity. nih.gov The most potent inhibitor in that series, 1-methyl-3-(4-trifluoromethylphenyl)pyrrole, had a Kᵢ value of 1.30 µM, whereas the unsubstituted parent compound was nearly 100 times less potent (Kᵢ = 118 µM). nih.gov
These findings suggest that for analogues of this compound, modifications to the 3-methylphenoxy group would be expected to produce significant variations in biochemical activity. The electronic properties and size of the substituent at the meta-position, as well as the potential addition of other substituents, would likely modulate the compound's ability to bind to target enzymes.
Table 1: In Vitro MAO-A Inhibitory Activity of Selected Thiazolylhydrazine-Piperazine Derivatives This interactive table summarizes the IC₅₀ values for selected compounds, demonstrating the impact of different substituents on enzyme inhibition. Data sourced from in vitro assays. mdpi.com
| Compound | Substituent (R) on Phenyl Ring | IC₅₀ (µM) for MAO-A |
| 3c | 4-Chloro | 0.098 ± 0.01 |
| 3d | 4-Methoxy | 0.076 ± 0.01 |
| 3e | 3,4-Dimethoxy | 0.088 ± 0.01 |
| Moclobemide | (Reference Drug) | 2.650 ± 0.12 |
| Clorgiline | (Reference Drug) | 0.041 ± 0.01 |
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.gov A pharmacophore model typically includes features like hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings. nih.gov This approach is particularly valuable when the 3D structure of the biological target is unknown, as it relies on the structures of known active compounds. nih.gov
For derivatives of this compound, a lead optimization strategy would involve generating pharmacophore models based on analogues with high inhibitory activity against targets like MAO or cholinesterases. nih.gov The goal is to design new molecules that fit this model more perfectly, thereby enhancing potency and selectivity. mdpi.com For instance, a model might reveal the optimal distance and orientation between the phenoxy ring, the propyl linker, and the hydrazine moiety for effective binding within an enzyme's active site.
Lead optimization often involves truncating or modifying parts of the initial molecule to improve its properties. wayne.edu Computational methods such as molecular docking and quantitative structure-activity relationship (3D-QSAR) studies are employed to predict how these changes will affect binding affinity and activity before undertaking chemical synthesis. nih.govpsu.edu For example, 3D-QSAR models built for hydrazine inhibitors of Vascular Adhesion Protein-1 (VAP-1) successfully guided the development of more selective compounds. nih.gov Such strategies would be directly applicable to refining the structure of this compound to enhance its potential as a multi-target ligand. jocpr.com
Mechanistic Interrogations of this compound at the Molecular Level
Understanding how a compound interacts with its biological targets at a molecular level is crucial for rational drug design. This involves studying its binding modes with macromolecules and its effects on biochemical pathways in controlled laboratory settings.
The hydrazine moiety is an electron-rich functional group, making it a versatile chemical probe that can engage in covalent interactions with various enzyme classes, particularly those with electrophilic cofactors. nih.govresearchgate.netbiorxiv.org Hydrazine-containing drugs, such as the antidepressant phenelzine, are known to act as mechanism-based inhibitors of monoamine oxidase (MAO) by forming a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor. biorxiv.org
The binding of ligands similar to this compound to their target enzymes is often stabilized by a combination of interactions. Molecular docking studies of pyrazine-based hydrazide inhibitors with histone deacetylase (HDAC) enzymes revealed the importance of π-π stacking interactions between the aromatic ring of the inhibitor and phenylalanine residues in the enzyme's active site. researchgate.net Furthermore, the hydrazide group can form crucial hydrogen bonds or coordinate with metal ions (like the zinc ion in HDACs) present in the catalytic site. researchgate.net
In the context of cholinesterase inhibition, X-ray crystallography of a potent inhibitor complexed with human butyrylcholinesterase (hBChE) showed that the ligand accommodates itself within the active-site gorge of the enzyme. acs.org The binding was stabilized by a dense network of hydrogen bonds and interactions with key amino acid residues. acs.org For this compound, it is hypothesized that the methylphenoxy ring would engage in hydrophobic or π-stacking interactions within the active site, while the hydrazine group would interact with the catalytic machinery or cofactors of the target enzyme.
The functional consequences of a compound's binding interactions are assessed using cell-free and in vitro cellular assays. These systems allow for the direct measurement of a compound's effect on enzyme activity and its influence on specific biochemical pathways. mdpi.com
For compounds designed as MAO inhibitors, in vitro assays are used to determine their potency (IC₅₀ values) and selectivity for MAO-A versus MAO-B. mdpi.com For example, studies on N-propynyl analogues of β-phenylethylidenehydrazine showed that while they were poor inhibitors of MAO in vitro, they exhibited more potent MAO-A and MAO-B inhibition when studied ex vivo in rats. nih.gov This highlights that a compound's activity can sometimes depend on metabolic activation.
Beyond simple enzyme inhibition, in vitro cellular systems can reveal broader effects. Activity-based protein profiling (ABPP) using hydrazine-based probes has demonstrated that these molecules can covalently target multiple enzyme classes that depend on cofactors. nih.govresearchgate.net This covalent labeling is dependent on the functional state of the enzyme and can be blocked by other active-site-directed inhibitors, confirming the specificity of the interaction. researchgate.net In studies of other hydrazine derivatives, researchers have used isolated rat brain mitochondria to assess the compounds' effects on oxidative stress pathways, measuring changes in markers like malondialdehyde (MDA) production and glutathione (B108866) (GSH) levels. mdpi.com These assays provide a more comprehensive picture of how a compound like this compound might modulate complex biochemical networks within a cell.
Advanced Analytical and Structural Characterization of 1 3 3 Methylphenoxy Propyl Hydrazine
Application of Advanced Spectroscopic Techniques for Structural Nuances
Spectroscopy is fundamental to understanding the molecule's structure and behavior at a sub-molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure and investigating its dynamic properties in solution. Both ¹H and ¹³C NMR spectra would provide a detailed map of the chemical environment of each atom. The expected chemical shifts for 1-[3-(3-Methylphenoxy)propyl]hydrazine are based on its distinct structural components: the 3-methylphenoxy group, the propyl linker, and the hydrazine (B178648) moiety.
Dynamic NMR (D-NMR) studies can be employed to investigate conformational exchange processes. nih.gov For this compound, these studies could quantify the energy barriers for rotation around the C(aryl)-O, O-C(propyl), and C-C single bonds of the propyl chain. The flexibility of the propyl chain and the potential for restricted rotation due to steric hindrance or intramolecular interactions could be explored using variable temperature NMR experiments. nih.govnih.gov Techniques like methyl-TROSY NMR, though typically used for large proteins, demonstrate the power of NMR in studying dynamics even in complex systems. utoronto.ca
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) Note: These are predicted values based on standard functional group ranges. Actual values may vary based on solvent and experimental conditions.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies. For this compound, these spectra would confirm the presence of N-H bonds in the hydrazine group, C-H bonds in the aromatic and aliphatic parts, the C-O ether linkage, and the aromatic C=C bonds. libretexts.orglibretexts.orgucalgary.ca
The N-H stretching vibrations of the primary amine (-NH₂) in the hydrazine group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region, while the secondary amine (-NH-) would show a single band. ucalgary.ca The aromatic C-H stretches appear above 3000 cm⁻¹, whereas aliphatic C-H stretches are found just below 3000 cm⁻¹. libretexts.org The C-O stretching of the aryl-alkyl ether is typically a strong band in the 1200-1250 cm⁻¹ region. libretexts.org
Raman spectroscopy would complement the IR data, being particularly sensitive to the non-polar bonds, such as the C=C bonds of the aromatic ring and the C-C backbone of the propyl chain. nih.gov Shifts in the position and broadening of the N-H bands could indicate intermolecular hydrogen bonding in condensed phases. nih.gov
Interactive Table: Characteristic Vibrational Frequencies (cm⁻¹)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition and its use in quantitative studies. Techniques like Parallel Reaction Monitoring (PRM) on quadrupole-Orbitrap or QqTOF instruments allow for highly selective and sensitive targeted quantification. nih.govnih.govmdpi.com In the synthesis of this compound, HRMS could be used to monitor the reaction's progress by tracking the consumption of reactants and the formation of the desired product with high specificity. nih.gov
In metabolic studies, HRMS is crucial for identifying metabolites in complex biological matrices like hepatocyte incubations or plasma from animal models. mdpi.comnih.gov For this compound, likely metabolic pathways would include hydroxylation of the aromatic ring or propyl chain, N-dealkylation, ether bond cleavage, and conjugation reactions such as glucuronidation. mdpi.comnih.gov HRMS can detect the mass shifts corresponding to these biotransformations, and subsequent MS/MS fragmentation can help pinpoint the modification site. mdpi.comnih.gov
Interactive Table: Potential Metabolites and their Monoisotopic Masses (Parent Compound C₁₀H₁₆N₂O, Monoisotopic Mass: 180.1263 Da)
Solid-State Structural Elucidation of this compound
Characterizing the molecule in its solid state provides unambiguous information about its three-dimensional arrangement and the forces governing its crystal structure.
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com An XRD study of this compound would yield exact bond lengths, bond angles, and torsion angles, revealing the molecule's preferred solid-state conformation. mdpi.comnih.gov The analysis would likely show a specific folded or extended conformation of the propyl chain, influenced by the packing forces within the crystal. researchgate.net The relative orientation of the 3-methylphenoxy group with respect to the propylhydrazine (B1293729) chain would also be determined. While no specific crystal structure for this compound is publicly available, a hypothetical dataset can be proposed based on similar organic molecules. mdpi.comresearchgate.net
Interactive Table: Hypothetical Crystal Data
The stability of the crystal lattice is determined by a network of intermolecular interactions. researchgate.net For this compound, the hydrazine group is a key player, with its -NH and -NH₂ groups acting as potent hydrogen bond donors. The ether oxygen and the nitrogen atoms of the hydrazine can act as hydrogen bond acceptors. Therefore, a network of N-H···N and N-H···O hydrogen bonds is expected to be a dominant feature of the crystal packing. mdpi.com
Interactive Table: Summary of Potential Intermolecular Interactions
Chromatographic and Separation Methodologies for this compound
The rigorous analytical characterization of pharmaceutical compounds and research chemicals is crucial for ensuring their quality, efficacy, and safety. For a molecule such as this compound, which contains a hydrazine moiety, an aromatic ether linkage, and a chiral center, a multi-faceted approach to chromatographic separation is required. This section details the development of high-resolution separation techniques and the analysis of purity and impurity profiles, which are foundational for its scientific investigation.
Development of High-Resolution Separation Techniques (e.g., HPLC, Chiral Chromatography for Enantiomers)
High-Performance Liquid Chromatography (HPLC) stands as the most powerful and versatile analytical technique for the separation, quantification, and purification of compounds like this compound. phenomenex.com The development of a robust HPLC method is a systematic process involving the careful selection of a stationary phase, mobile phase, and detector to achieve optimal resolution and sensitivity.
Due to the structural components of this compound—a moderately polar aromatic ether and a polar hydrazine group—reversed-phase HPLC is the most suitable initial approach. mastelf.comasianjpr.com In this mode, a non-polar stationary phase is used with a polar mobile phase.
HPLC Method Development for Achiral Analysis:
A primary challenge in the HPLC analysis of hydrazine and its derivatives is their weak ultraviolet (UV) absorbance, as they often lack a strong chromophore. nih.gov To overcome this, a common and effective strategy is pre-column derivatization. This involves reacting the hydrazine with a reagent to attach a chromophore, thereby significantly enhancing its detectability. nih.govnih.gov A variety of derivatizing agents can be employed, with aromatic aldehydes being a frequent choice. researchgate.net
For instance, a method for determining trace levels of hydrazine in pharmaceutical materials uses 2-Hydroxy-1-Naphthalaldehyde (HNA) as the derivatizing reagent. nih.gov The resulting hydrazone product exhibits a maximum UV absorbance at a wavelength well-shifted from the absorption of many common pharmaceutical matrices, minimizing interference. nih.gov A similar approach could be readily adapted for this compound.
The development process would involve optimizing several parameters:
Column Selection: A C18 or C8 column is a standard choice for reversed-phase chromatography. The specific column chemistry can be screened to find the one providing the best peak shape and resolution. mastelf.com
Mobile Phase Optimization: A typical mobile phase would consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased during the run, is often necessary to separate compounds with a range of polarities. mastelf.com The pH of the aqueous phase is also a critical parameter to control the ionization state of the basic hydrazine moiety and achieve reproducible retention times. asianjpr.com
Detector Selection: With derivatization, a standard Diode Array Detector (DAD) or UV detector is highly effective. google.comscribd.com In the absence of derivatization, or for higher sensitivity and selectivity, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) could be employed. helixchrom.com
The following table outlines a hypothetical set of starting parameters for the HPLC analysis of derivatized this compound, based on established methods for related compounds. nih.govgoogle.com
| Parameter | Condition | Rationale |
|---|---|---|
| Derivatizing Agent | 2-Hydroxy-1-Naphthalaldehyde | Forms a stable, highly UV-absorbent hydrazone. nih.gov |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | Standard for reversed-phase separation of moderately polar compounds. rasayanjournal.co.in |
| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | Provides good peak shape for basic analytes and is MS-compatible. helixchrom.com |
| Gradient | 5% to 95% B over 20 minutes | A standard starting gradient to elute a range of potential impurities. mastelf.com |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Detection | UV at ~400 nm | Corresponds to the absorbance maximum of the hydrazone derivative. nih.gov |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
Chiral Chromatography for Enantiomeric Separation:
The propyl chain of this compound contains a chiral center at the carbon atom bonded to the hydrazine group. Therefore, the compound can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and individual characterization are critical. nih.gov Chiral HPLC is the predominant technique for this purpose. phenomenex.comphenomenex.com
The direct separation of enantiomers is achieved using a Chiral Stationary Phase (CSP). nih.gov These phases are designed to have differential interactions with the two enantiomers, leading to different retention times. For a compound like this compound, which has a primary amine functionality (within the hydrazine group), several types of CSPs could be effective.
Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) are the most widely used and versatile CSPs, capable of separating a broad range of chiral compounds. nih.gov
Crown Ether-based CSPs: These are particularly effective for the separation of compounds containing primary amines, as they form inclusion complexes with the protonated amine group. nih.govresearchgate.net
Method development for chiral separation is largely an empirical process of screening different CSPs and mobile phases. phenomenex.com
A general screening approach for the enantiomers of this compound is outlined in the table below.
| Parameter | Screening Conditions | Rationale |
|---|---|---|
| Chiral Stationary Phases | 1. Amylose tris(3,5-dimethylphenylcarbamate) 2. Cellulose tris(3,5-dichlorophenylcarbamate) 3. Crown Ether (e.g., Crownpak CR(+)) | Screening a range of interaction mechanisms (pi-pi, hydrogen bonding, steric, inclusion complexation). nih.gov |
| Mobile Phase Modes | 1. Normal Phase (e.g., Hexane/Ethanol) 2. Polar Organic (e.g., Acetonitrile/Methanol) 3. Reversed Phase (e.g., Acetonitrile/Aqueous Buffer) | The choice of mobile phase dramatically affects enantioselectivity on CSPs. |
| Additives | Acids (e.g., Trifluoroacetic Acid) or Bases (e.g., Diethylamine) | Used to improve peak shape and resolution by controlling the ionization of the analyte. |
| Detection | UV/DAD or MS | Standard detection methods applicable to the analyte. |
Once a suitable CSP and mobile phase combination that shows baseline or near-baseline separation is identified, further optimization of the mobile phase composition, flow rate, and temperature can be performed to maximize resolution. phenomenex.com
Analysis of Purity and Impurity Profiles in Research Samples
The purity of a research compound is paramount for the reliability and reproducibility of experimental results. Impurities in a sample of this compound can originate from several sources:
Starting materials and reagents: Unreacted 3-methylphenol, 1,3-dihalopropane, or hydrazine.
By-products of the synthesis: Isomeric products, products of side reactions, or over-alkylation products.
Degradation products: Compounds formed by oxidation or hydrolysis of the final product.
A validated HPLC method, as described in the previous section, is the primary tool for determining the purity of this compound and for creating an impurity profile. researchgate.netsielc.com The area of the main peak relative to the total area of all peaks in the chromatogram gives a measure of the compound's purity (area percent method).
For a comprehensive impurity profile, the HPLC system is often coupled with a mass spectrometer (HPLC-MS). This allows for the determination of the mass-to-charge ratio (m/z) of each impurity, which, along with fragmentation data (MS/MS), can be used to elucidate their structures.
Potential process-related impurities for this compound could include those listed in the following table.
| Potential Impurity Name | Potential Source | Analytical Approach |
|---|---|---|
| 3-Methylphenol | Unreacted starting material | Reversed-phase HPLC-UV |
| Hydrazine | Unreacted reagent, potential genotoxic impurity. nih.govscholarsresearchlibrary.com | HPLC with derivatization for trace-level detection. nih.gov |
| 1,3-Bis(3-methylphenoxy)propane | By-product from reaction of two equivalents of 3-methylphenol. | Reversed-phase HPLC-UV/MS |
| 1-[2-(3-Methylphenoxy)propyl]hydrazine | Isomeric impurity from starting materials. | Reversed-phase HPLC-UV/MS |
| N,N'-bis[3-(3-methylphenoxy)propyl]hydrazine | Over-alkylation of hydrazine. | Reversed-phase HPLC-UV/MS |
The control of impurities, particularly potentially genotoxic ones like hydrazine, is a critical aspect of chemical development. sielc.comsigmaaldrich.com Sensitive analytical methods are required to detect and quantify such impurities at very low levels (parts per million, ppm). nih.govscholarsresearchlibrary.com The development of these methods often involves derivatization to enhance sensitivity and specificity, as discussed for hydrazine itself. nih.govscribd.com
Prospective Applications and Future Directions in 1 3 3 Methylphenoxy Propyl Hydrazine Research
Role of 1-[3-(3-Methylphenoxy)propyl]hydrazine as a Synthetic Building Block for Novel Compounds
The hydrazine (B178648) moiety is a versatile functional group in organic synthesis, and this compound is poised to be a valuable scaffold for the creation of new molecules. Hydrazine derivatives are well-established precursors for a variety of compound classes, a principle that can be extended to this specific molecule. nih.govenamine.net
The primary amine of the hydrazine group can readily participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. These hydrazones can then be subjected to further transformations. For instance, cyclization reactions of hydrazones are a common strategy for synthesizing various heterocyclic compounds like pyrazoles, pyridazines, and 1,2,4-triazoles. enamine.net The specific structure of this compound, with its phenoxypropyl side chain, could lead to novel heterocyclic systems with unique three-dimensional conformations and properties.
Furthermore, the hydrazine functional group can be acylated to produce hydrazides. These hydrazides are not only stable compounds in their own right but also serve as intermediates for more complex molecules. nih.gov The synthesis of novel hydrazides from this compound could generate a library of compounds for various screening purposes.
The reactivity of the hydrazine moiety also allows for its use in the synthesis of N-alkylhydrazine derivatives through reductive alkylation. sigmaaldrich.com This opens up possibilities for creating a diverse set of substituted hydrazines with potentially interesting biological or material properties. The presence of the 3-methylphenoxy group could influence the steric and electronic nature of these reactions, leading to unique products.
Table 1: Potential Synthetic Transformations of this compound
| Reactant Class | Resulting Compound Class | Potential Significance |
| Aldehydes/Ketones | Hydrazones | Intermediates for heterocycle synthesis |
| Acylating Agents | Hydrazides | Stable derivatives and synthetic intermediates |
| Alkylating Agents | Substituted Hydrazines | Diverse library of novel compounds |
Potential in Chemical Biology as a Molecular Probe or Research Tool
The application of small molecules as probes to investigate biological systems is a rapidly expanding field. Hydrazine-containing compounds have shown significant promise as versatile chemical biology probes. biorxiv.org The nucleophilic nature of the hydrazine group allows it to react with electrophilic species within the proteome, making it a potential tool for activity-based protein profiling (ABPP). sigmaaldrich.comnih.gov
Specifically, this compound could be modified to incorporate a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, creating a "clickable" probe. Such probes can be used to identify and quantify the activity of enzymes that utilize electrophilic cofactors or proceed through electrophilic intermediates. biorxiv.org The unique 3-methylphenoxypropyl side chain might confer selectivity for certain enzyme active sites, allowing for the targeted profiling of specific enzyme families.
Research has demonstrated that subtle structural changes in hydrazine probes can significantly alter their target profiles, enabling the development of either broad-spectrum or highly selective probes. biorxiv.orgnih.gov Therefore, this compound represents a novel scaffold that could be systematically modified to tune its reactivity and selectivity for different biological targets.
Another potential application in chemical biology is in the development of fluorescent probes for the detection of specific analytes. The hydrazine moiety can undergo reactions that lead to a change in fluorescence, enabling the design of "turn-on" or ratiometric sensors. mdpi.com By coupling this compound to a suitable fluorophore, it might be possible to develop probes for detecting reactive carbonyl species or other electrophiles in living cells.
Exploration in Materials Science, Catalysis, or Other Non-Biomedical Fields
Beyond the life sciences, the chemical properties of this compound suggest potential applications in materials science and catalysis. Hydrazine and its derivatives have a long history of use as high-energy fuels and propellants. science.gov While the specific utility of this compound as a propellant would require extensive investigation, its fundamental hydrazine structure warrants consideration in this area.
In the realm of catalysis, hydrazines can serve as ligands for metal centers or as reagents in catalytic cycles. The nitrogen atoms of the hydrazine group can coordinate with metal ions, potentially forming novel catalysts for various organic transformations. The phenoxypropyl side chain could influence the solubility and stability of such metal complexes, making them suitable for specific catalytic environments.
Furthermore, hydrazine derivatives can be used in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. sigmaaldrich.com The ability of this compound to act as a linker between metal nodes could lead to the formation of new porous materials with potential applications in gas storage, separation, or catalysis.
The condensation of hydrazines with dicarbonyl compounds is a route to polymeric materials containing heterocyclic units in the main chain. The specific structure of this compound could be exploited to synthesize novel polymers with tailored thermal or mechanical properties.
Emerging Research Themes and Unexplored Areas for this compound Investigations
The future research landscape for this compound is rich with possibilities. A primary and essential area of investigation is the comprehensive characterization of its fundamental chemical reactivity. Systematic studies on its reactions with a wide array of electrophiles would provide a solid foundation for its application as a synthetic building block.
An exciting and largely unexplored avenue is the investigation of its coordination chemistry with a variety of transition metals. This could lead to the discovery of new catalysts with unique activities and selectivities. The enantioselective catalysis of reactions involving prochiral substrates and hydrazine derivatives is a particularly promising area. nih.gov
The development of computational models to predict the reactivity and binding properties of this compound and its derivatives would be highly valuable. Such in silico studies could guide synthetic efforts and help to identify promising applications in a more efficient manner.
Finally, the biological activities of novel compounds derived from this compound remain a vast and unexplored territory. Screening programs to evaluate the potential of these new molecules in areas such as medicinal chemistry and agriculture could uncover unexpected and valuable properties.
Q & A
Q. How can researchers optimize the synthesis of 1-[3-(3-Methylphenoxy)propyl]hydrazine to improve yield and purity?
Methodological Answer: The synthesis of hydrazine derivatives typically involves condensation reactions between hydrazine hydrate and alkyl/aryl precursors. For example, refluxing hydrazine hydrate with a phenoxypropyl intermediate (e.g., 3-(3-methylphenoxy)propyl chloride) in ethanol or THF under controlled pH (6–7) can yield the target compound. To optimize purity, column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol is recommended. Critical parameters include reaction time (monitored via TLC) and stoichiometric ratios (1:1.2 hydrazine:precursor) to minimize side products like unreacted hydrazine or over-alkylated byproducts .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer: This compound likely shares hazards with structurally similar hydrazines, such as acute toxicity (H302, H315, H319) and skin/eye irritation (GHS Category 2/2A). Key safety measures include:
- Use of PPE (nitrile gloves, lab coat, safety goggles).
- Conducting reactions in a fume hood to avoid inhalation.
- Immediate neutralization of spills with 5% acetic acid or specialized absorbents.
- Storage in airtight containers under nitrogen to prevent oxidation. Reference Safety Data Sheets (SDS) for analogous compounds (e.g., phenylhydrazine derivatives) for emergency procedures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of hydrazine derivatives like this compound?
Methodological Answer: Discrepancies in bioactivity data (e.g., enzyme inhibition vs. lack of efficacy) may arise from:
- Purity variations: Validate compound purity via HPLC (>98%) and NMR (e.g., δ 2.3 ppm for methylphenoxy protons).
- Assay conditions: Standardize in vitro assays (e.g., pH, temperature, solvent controls). For example, DMSO concentrations >1% can denature enzymes, leading to false negatives.
- Structural analogs: Compare with derivatives like 3-(4-hydroxyphenyl)propanohydrazide (CAS 65330-63-4) to isolate structure-activity relationships (SAR). Cross-reference pharmacological databases for reproducibility .
Q. What advanced analytical techniques are recommended for characterizing this compound and its degradation products?
Methodological Answer:
- High-resolution mass spectrometry (HRMS): Confirm molecular ion [M+H]+ with <2 ppm error (e.g., ESI+ mode).
- NMR spectroscopy: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals (e.g., propyl chain protons at δ 1.6–3.1 ppm).
- Stability studies: Use LC-MS to detect oxidation products (e.g., hydrazones under aerobic conditions). For example, hydrazine derivatives may form azines upon prolonged storage, detectable via UV-Vis (λ ~300 nm) .
Q. How can computational modeling guide the design of derivatives targeting specific receptors (e.g., monoamine oxidase)?
Methodological Answer:
- Docking studies: Use software like AutoDock Vina to model interactions between the hydrazine moiety and enzyme active sites (e.g., FAD cofactor in MAO-B).
- QSAR models: Train algorithms on datasets of hydrazine derivatives with known IC50 values to predict bioactivity. Key descriptors include logP (lipophilicity) and H-bond donor count.
- MD simulations: Assess binding stability over 100-ns trajectories (e.g., GROMACS) to prioritize derivatives with low RMSD (<2 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
